6-Phenylpyrazine-2-carboxylic acid

Description

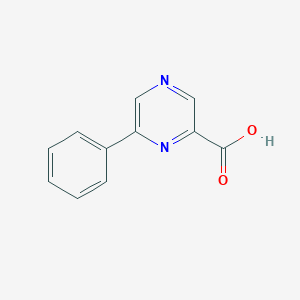

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUQDWCBZGEUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536610 | |

| Record name | 6-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-76-4 | |

| Record name | 6-Phenyl-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Phenylpyrazine Scaffold

An In-Depth Technical Guide to the Chemical Properties of 6-Phenylpyrazine-2-carboxylic Acid

This compound is a heterocyclic organic compound that merges three key chemical motifs: a pyrazine ring, a carboxylic acid functional group, and a phenyl substituent. This unique combination makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds and natural products.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including antimycobacterial and anticancer activities.[2][3]

The addition of a phenyl group at the 6-position introduces steric bulk and modulates the molecule's lipophilicity, which can be critical for tuning pharmacokinetic properties like membrane permeability and protein binding. The carboxylic acid at the 2-position serves as a versatile synthetic handle for creating derivatives such as esters and amides, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering a foundational resource for its application in advanced research.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its constituent functional groups, which dictate its physical and chemical behavior. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature influences the acidity of the carboxylic acid and the reactivity of the entire ring system.

Caption: Key functional groups of this compound and their primary influence on the molecule's chemical properties.

Data Summary: Physicochemical Properties

The following table summarizes the key computed and experimental properties of this compound and its parent compound, pyrazinoic acid, for comparison. The introduction of the phenyl group significantly increases the molecular weight and lipophilicity.

| Property | This compound | Pyrazinoic Acid (Parent Compound) | Reference |

| IUPAC Name | This compound | Pyrazine-2-carboxylic acid | - |

| Molecular Formula | C₁₁H₈N₂O₂ | C₅H₄N₂O₂ | |

| Molecular Weight | 199.20 g/mol | 124.10 g/mol | [5] |

| Appearance | White to off-white solid | White to off-white crystalline powder | [6][7] |

| pKa (Acidity) | ~2.8 (Estimated) | 2.9 | [7] |

| Solubility | Soluble in polar organic solvents (DMSO, Ethanol); low solubility in water. | Soluble in cold water, ethanol, acetone. | [7][8] |

| Melting Point | Data not widely available | 222-225 °C (decomposes) | [7] |

Note: The pKa of the 6-phenyl derivative is estimated to be slightly lower (more acidic) than the parent pyrazinoic acid due to the mild electron-withdrawing inductive effect of the phenyl group.

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature, but a logical and robust synthetic strategy involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

The strategic disconnection involves coupling a 6-halopyrazine-2-carboxylic acid ester with phenylboronic acid. An ester is used as a protecting group for the carboxylic acid to prevent interference with the basic conditions of the coupling reaction, followed by a final hydrolysis step to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki Coupling and Hydrolysis

This protocol is a representative, field-proven methodology adapted from similar syntheses of aryl-substituted heterocyclic acids.[9]

PART A: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue (methyl 6-phenylpyrazine-2-carboxylate) by column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the purified ester from Part A in a mixture of tetrahydrofuran (THF) and methanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify with 1M hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The predicted data below are based on established principles of spectroscopic interpretation for carboxylic acids and aromatic systems.[10][11]

| Technique | Expected Observations |

| ¹H NMR | ~13 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[11] ~9.0-9.2 ppm (s, 2H): Protons on the pyrazine ring. ~7.5-8.0 ppm (m, 5H): Protons on the phenyl ring. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon.[11] ~128-150 ppm: Aromatic carbons of both the pyrazine and phenyl rings. |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[10] ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.[11] ~1600, 1450 cm⁻¹: C=C aromatic stretching vibrations. |

| Mass Spectrometry | M⁺ peak at m/z = 199.06 (for C₁₁H₈N₂O₂): Molecular ion. Common Fragments: [M-45]⁺ (loss of -COOH), [M-17]⁺ (loss of -OH). |

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid moiety, which provides a gateway for a multitude of chemical transformations crucial for developing compound libraries for biological screening.

Caption: Major reaction pathways for the derivatization of this compound.

-

Amide Formation: This is arguably the most important reaction in a medicinal chemistry context. Coupling with various amines using standard peptide coupling reagents (e.g., HBTU, T3P, EDCI/HOBt) generates a library of amides.[4] This allows for fine-tuning of properties like solubility, stability, and target binding.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields esters. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (2-(hydroxymethyl)-6-phenylpyrazine). This opens up further synthetic possibilities.

-

Aromatic Ring Reactivity: The pyrazine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. The phenyl ring, however, can undergo such reactions (e.g., nitration, halogenation), although the reaction conditions must be carefully controlled to avoid side reactions.

Applications and Research Significance

While specific data for this compound is sparse, its structural components point to significant potential in several research areas:

-

Drug Discovery Scaffold: As a close analog of biologically active phenylpyridine and pyrazine carboxamides, it is a prime candidate for screening libraries. Related structures have shown promise as cell cycle inhibitors for cancer therapy and as antimycobacterial agents.[2][3] The ability to easily generate amide libraries makes it an attractive starting point for hit-to-lead optimization campaigns.[12]

-

Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This makes the molecule a potential ligand for creating metal-organic frameworks (MOFs) or coordination polymers with interesting optical, magnetic, or catalytic properties.[6]

-

Agrochemicals: Pyrazine derivatives are also explored in the agrochemical field, with some compounds showing herbicidal or photosynthesis-inhibiting activity.[1]

Conclusion

This compound is a strategically designed molecule that offers a robust and versatile platform for chemical innovation. Its properties are a direct consequence of the interplay between its electron-deficient pyrazine core, its reactive carboxylic acid handle, and its lipophilic phenyl substituent. While it serves as a valuable building block for generating diverse chemical libraries in drug discovery, its potential as a ligand in materials science should not be overlooked. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this promising chemical entity.

References

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available from: [Link]

-

Yulita, M., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available from: [Link]

-

Verma, S., et al. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Bioprocess and Biosystems Engineering, 44, 1377–1391. Available from: [Link]

-

Yulita, M., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Oriental Journal of Chemistry, 34(3). Available from: [Link]

-

Basavaraja, B.M., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1629-1641. Available from: [Link]

-

Pipzine Chemicals. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Available from: [Link]

-

PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Available from: [Link]

-

PubChem. (n.d.). 6-Methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). Pyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Kráľová, K., et al. (2011). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 16(5), 4001-4020. Available from: [Link]

-

Matteucci, M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66. Available from: [Link]

-

Paciaroni, N.G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]

-

Ali, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. Available from: [Link]

- Google Patents. (2002). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Global Substance Registration System. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Available from: [Link]

- Google Patents. (2016). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Department of Chemistry. Available from: [Link]

-

Obaleye, J.A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Pyrazinoic acid. Available from: [Link]

-

LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]

-

Pipzine Chemicals. (n.d.). Pyrazinecarboxylic acid, 6-Methyl-. Available from: [Link]

Sources

- 1. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 7. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Phenylpyrazine-2-carboxylic acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-phenylpyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will delve into its molecular structure, outline a robust synthetic pathway, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this valuable chemical scaffold.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a phenyl group and a carboxylic acid moiety onto the pyrazine core, as in this compound, creates a molecule with a unique combination of steric and electronic features, making it a versatile building block for the synthesis of novel bioactive compounds. The carboxylic acid group, in particular, can act as a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of a broad chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrazine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position. The planar aromatic systems of the pyrazine and phenyl rings are connected by a single carbon-carbon bond, allowing for rotational freedom.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13534-76-4 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and it is known for its high functional group tolerance and generally good yields.[3]

The proposed synthetic route starts from the commercially available 6-chloropyrazine-2-carboxylic acid and couples it with phenylboronic acid.

Workflow for the Synthesis of this compound:

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 6-chloropyrazine-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask. Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a 1M HCl solution to a pH of approximately 2-3. This protonates the carboxylate salt to the carboxylic acid, making it less soluble in water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[3]

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation.

-

Acidification: This step is necessary to isolate the final product in its acidic form, which is typically a solid and can be easily separated from the aqueous phase.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine and phenyl rings, as well as the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region (8.5-9.5 ppm).

-

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region (7.4-8.0 ppm). The substitution pattern will likely result in a complex multiplet.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm.

-

Aromatic Carbons: The carbon atoms of the pyrazine and phenyl rings will appear in the aromatic region (120-160 ppm).

4.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions corresponding to the aromatic C=N and C=C stretching vibrations of the pyrazine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 200.19, corresponding to the molecular weight of this compound.

-

Fragmentation: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Research and Drug Development

Derivatives of pyrazine-2-carboxylic acid have shown a wide range of biological activities, making this compound a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

-

Antimycobacterial Agents: Pyrazinamide, a simple derivative of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis. The this compound core can be used to synthesize novel analogs with potentially improved efficacy or a broader spectrum of activity against drug-resistant strains of Mycobacterium tuberculosis.

-

Antifungal Agents: Various substituted pyrazinecarboxamides have demonstrated antifungal activity. Further derivatization of this compound could lead to the discovery of new antifungal compounds.

-

Antiparasitic Agents: The pyrazine carboxamide core has been identified as a promising scaffold for the development of new treatments for Human African Trypanosomiasis.

-

Cancer Therapy: Some phenyl-pyridine-2-carboxylic acid derivatives, structurally similar to the topic compound, have been identified as cell cycle inhibitors with selectivity for cancer cells. This suggests that this compound could serve as a starting point for the development of novel anticancer agents.

Agrochemical Applications:

Derivatives of pyrazine-2-carboxylic acid have also been investigated for their potential use in agriculture as herbicides and plant growth regulators.

Signaling Pathway Diagram (Hypothetical):

While the specific mechanism of action for this compound is not yet elucidated, many small molecule inhibitors target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Suzuki-Miyaura cross-coupling reaction is a reliable and versatile method. The predicted spectroscopic data provide a clear roadmap for its characterization. The diverse biological activities exhibited by related pyrazine derivatives underscore the importance of further research into the potential applications of this promising molecular scaffold. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic potential of this compound and its derivatives.

References

-

Sunway Pharm Ltd. This compound. [Link]

-

Pipzine Chemicals. 6-Phenylpyridine-2-carboxylic Acid. [Link]

-

HS Chemicals. 6-Phenylpyridine-2-carboxylic acid|39774-28-2. [Link]

-

Wikipedia. Stille reaction. [Link]

-

PubChem. CID 11170962. [Link]

-

Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

PubChemLite. 6-phenylpyridine-2-carboxylic acid (C12H9NO2). [Link]

-

PubChem. 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid. [Link]

-

GSRS. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. [Link]

- Google Patents. CN106220574A - A kind of preparation method of pyrazine carboxylic acid.

-

PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. [Link]

-

MDPI. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. [Link]

- Google Patents. Preparation of pyrazine-2-carboxylic acid - IL65864A.

-

Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

PubChem. 6-Pyrazin-2-ylpyrazine-2-carboxylic acid. [Link]

-

ChemDad. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. [Link]

-

Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]

-

PubChem. 6-Methylpyrazine-2-carboxylic acid. [Link]

-

Patsnap. Preparation method of pyrazine carboxylic acid - Eureka. [Link]

-

Wiley Online Library. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

- Google Patents.

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

Spectroscopic data of 6-Phenylpyrazine-2-carboxylic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Phenylpyrazine-2-carboxylic acid

Introduction

This compound is a heterocyclic organic compound that holds significant interest for researchers in medicinal and agricultural chemistry. As a derivative of pyrazine, a privileged scaffold in drug discovery, it serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic and biological activities.[1] Pyrazine-based molecules are investigated for a wide range of applications, including antimycobacterial, antifungal, anticancer, and antiviral agents.[1] Accurate structural confirmation and purity assessment are paramount in the development of such compounds, making a thorough understanding of their spectroscopic data essential.

This guide provides a detailed analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from related pyrazine derivatives and fundamental spectroscopic principles, this document serves as an authoritative resource for scientists engaged in the synthesis, identification, and application of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a pyrazine ring substituted with a phenyl group at the C6 position and a carboxylic acid group at the C2 position. This arrangement of aromatic systems and a key functional group gives rise to a distinct and predictable spectroscopic profile. The following sections will deconstruct the expected data from each major analytical technique.

Caption: Molecular scaffold of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Analysis and Predicted Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the phenyl ring, in addition to a characteristic downfield signal for the carboxylic acid proton.

-

Pyrazine Protons (H3, H5): The pyrazine ring contains two protons at positions 3 and 5. These will appear as singlets or very finely split doublets (due to long-range coupling) in the aromatic region, typically between 8.5 and 9.5 ppm. Their exact chemical shift is influenced by the electronic effects of the carboxylic acid and phenyl substituents.

-

Phenyl Protons: The five protons of the phenyl group will appear in the 7.4-8.2 ppm range. The protons ortho to the pyrazine ring will likely be the most downfield due to deshielding effects. The signal may present as a complex multiplet.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm.[2][3] Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -COOH | > 12.0 | br s |

| Pyrazine H3, H5 | 8.8 - 9.4 | s, s |

| Phenyl H (ortho) | 8.0 - 8.2 | m |

| Phenyl H (meta, para) | 7.4 - 7.8 | m |

¹³C NMR Spectroscopy: Analysis and Predicted Data

The ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule.

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear in the 165-175 ppm range, which is characteristic for carboxylic acids conjugated to an aromatic system.[3][4]

-

Aromatic Carbons: The carbons of the pyrazine and phenyl rings will resonate between 125 and 155 ppm.[4] The carbons directly attached to nitrogen atoms in the pyrazine ring and the carbon attached to the phenyl group will be found at the lower field end of this range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Pyrazine C2, C6 | 145 - 155 |

| Pyrazine C3, C5 | 140 - 150 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 135 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz or higher for ¹H nuclei.[5]

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios and assign chemical shifts relative to the TMS standard.

Caption: Proposed fragmentation for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. [5]2. Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for accurate mass determination (LC-MS) or Electron Ionization (EI) for fragmentation analysis (GC-MS or direct infusion). [5]3. Data Acquisition: Infuse the sample solution into the ion source. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₁H₈N₂O₂.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. The ¹H and ¹³C NMR spectra define its carbon-hydrogen framework, with characteristic signals for the pyrazine, phenyl, and carboxyl groups. IR spectroscopy confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid moiety. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system for the structural elucidation and quality control essential for advancing research and development in fields that utilize this versatile chemical scaffold.

References

- BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. BenchChem.

- BenchChem. (n.d.). This compound. BenchChem.

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Hassan, A. S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Osman, A. N., & Kappe, T. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry. Available at: [Link]

Sources

Navigating the Physicochemical Landscape of 6-Phenylpyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylpyrazine-2-carboxylic acid is a heterocyclic organic compound that has garnered interest within the realms of medicinal chemistry and materials science. As a derivative of pyrazine, a nitrogen-containing aromatic ring, this molecule's unique structural framework imparts it with the potential for diverse biological activities and applications in the synthesis of novel materials. An in-depth understanding of its fundamental physical properties, such as melting point and solubility, is a critical prerequisite for its effective utilization in research and development. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to empower scientists in their pursuit of innovation.

Core Physical Properties: An Estimation Based on Structural Analogs

The physical properties of an organic molecule are intrinsically linked to its structure. By examining compounds with similar structural motifs, we can infer the likely characteristics of this compound.

| Compound | Structure | Melting Point (°C) | Solubility Profile |

| This compound | (Target Compound) | Not Experimentally Determined | Not Experimentally Determined |

| 6-Phenylpyridine-2-carboxylic acid | 220-224[1] | Poor in water; Soluble in DMSO, DMF[1] | |

| 6-Methylpyrazine-2-carboxylic acid | 189-192[2] | Slightly soluble in water; Soluble in polar organic solvents like DMSO[2] | |

| Pyrazine-2-carboxylic acid | 222-225[3] | Soluble in water, ethanol, acetone, DMSO; Low solubility in non-polar solvents. |

Based on these analogs, it is reasonable to hypothesize that this compound is a crystalline solid at room temperature with a relatively high melting point, likely in the range of 200-230 °C. The presence of the carboxylic acid group suggests some degree of polarity, which would confer at least slight solubility in polar solvents. The phenyl group, being nonpolar, would likely limit its solubility in water.

Experimental Determination of Physical Properties

To move beyond estimation and obtain precise, reliable data, empirical determination of the melting point and solubility of this compound is essential. The following sections provide detailed protocols for these analyses.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (10-20°C/minute) can be used to obtain a preliminary, approximate melting range.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary tube with the sample. Set the heating rate to be slow (1-2°C/minute) as the temperature approaches the previously determined approximate melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Repeat for Accuracy: For reliable results, perform the determination in triplicate.

Solubility Determination: A Qualitative and Semi-Quantitative Approach

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Caption: Workflow for Solubility Determination.

-

Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent. A recommended panel of solvents includes:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dimethyl sulfoxide (DMSO) (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

5% Aqueous Sodium Hydroxide (basic)

-

5% Aqueous Hydrochloric Acid (acidic)

-

-

Mixing: Vigorously agitate each test tube using a vortex mixer for at least 30 seconds to ensure thorough mixing.

-

Observation: Allow the tubes to stand and observe for any undissolved solid. The results can be qualitatively categorized as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Semi-Quantitative Analysis: For a more quantitative measure, if the compound dissolves, add further weighed portions of the solute to the solvent until saturation is reached (i.e., solid no longer dissolves). This will provide an approximate solubility in terms of mg/mL.

-

pH Effect: The solubility in acidic and basic solutions will indicate the acidic or basic nature of the compound. As a carboxylic acid, this compound is expected to be soluble in aqueous base due to the formation of a soluble salt.

Conclusion

While the precise physical properties of this compound await experimental confirmation, this guide provides a robust framework for its characterization. By understanding the properties of structurally related molecules and employing the detailed analytical protocols herein, researchers can confidently and accurately determine the melting point and solubility of this promising compound. This foundational knowledge is indispensable for unlocking its full potential in the development of new therapeutics and advanced materials.

References

- Pipzine Chemicals. 6-Phenylpyridine-2-carboxylic Acid.

- Bouling Chemical Co., Limited. 6-Methylpyrazine-2-Carboxylic Acid.

-

Wikipedia. Pyrazinoic acid. Available at: [Link]

Sources

- 1. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 2. 6-Methylpyrazine-2-Carboxylic Acid | CAS 6298-56-6 | Properties, Uses, Safety & Supplier in China [chemheterocycles.com]

- 3. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

Theoretical studies on 6-Phenylpyrazine-2-carboxylic acid

An In-depth Technical Guide Topic: Theoretical Studies on 6-Phenylpyrazine-2-carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound built upon the pyrazine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic placement of a phenyl group and a carboxylic acid moiety provides a unique combination of lipophilicity, aromaticity, and functional versatility, making it a valuable building block for drug discovery and materials science. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. By leveraging quantum chemical calculations and molecular modeling techniques, researchers can gain profound insights into the molecule's behavior at an atomic level, thereby accelerating the rational design of novel therapeutics and functional materials. This document details the foundational principles, practical protocols, and interpretive frameworks for these theoretical studies, serving as a vital resource for professionals in the field.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring system is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1] Pyrazine derivatives have demonstrated extensive therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] The prototypical anti-tuberculosis drug, Pyrazinamide, underscores the clinical importance of this heterocyclic core.[5][6]

This compound integrates three key chemical features:

-

The Pyrazine Ring: An electron-deficient aromatic system that influences the molecule's overall electronic character and provides sites for hydrogen bonding via its nitrogen atoms.

-

The Phenyl Group: This substituent introduces lipophilicity and the potential for crucial π-π stacking interactions with biological macromolecules.[7]

-

The Carboxylic Acid Group: A highly versatile functional group that can act as a hydrogen bond donor and acceptor, participate in salt bridge formation, and serve as a synthetic handle for creating a diverse library of derivatives such as amides and esters.[8]

Theoretical studies provide a powerful, cost-effective, and rapid means to predict molecular properties before committing to laborious and expensive laboratory synthesis.[9] Computational methods such as Density Functional Theory (DFT) and molecular docking allow for the in-silico characterization of a molecule's geometry, stability, reactivity, and interactions with biological targets, guiding a more rational and efficient drug discovery process.[10][11][12]

Theoretical Elucidation of Molecular Properties

The foundation of any computational analysis is the accurate prediction of the molecule's intrinsic physicochemical properties. These studies are typically performed using quantum mechanical methods.

Molecular Geometry Optimization

The first essential step is to determine the most stable three-dimensional conformation of the molecule, corresponding to its global minimum on the potential energy surface. This is achieved through geometry optimization calculations, most commonly using Density Functional Theory (DFT). The B3LYP functional paired with a 6-311++G(d,p) basis set is a widely accepted and robust combination for such organic molecules, offering a good balance of accuracy and computational efficiency.[9][11] The optimization yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

| Parameter | Predicted Value (Å or °) | Description |

| C-C (Pyrazine-Phenyl) | ~1.48 Å | Single bond connecting the two ring systems. |

| C=O (Carboxyl) | ~1.21 Å | Double bond of the carbonyl group. |

| C-O (Carboxyl) | ~1.35 Å | Single bond of the hydroxyl group. |

| O-H (Carboxyl) | ~0.97 Å | Bond of the acidic proton. |

| Phenyl-Pyrazine Dihedral | ~25-35° | The degree of twist between the two rings. |

| Note: These are typical values derived from DFT calculations on similar structures and serve as an illustrative baseline. |

Frontier Molecular Orbitals (FMOs) and Reactivity

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons. Its energy level (E_HOMO) is related to the ionization potential.

-

LUMO: Represents the innermost empty orbital and is associated with the molecule's capacity to accept electrons. Its energy level (E_LUMO) is related to the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a critical indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.[13][14][15]

| Descriptor | Predicted Value (eV) | Implication |

| E_HOMO | -6.5 to -7.5 eV | Electron-donating capability. |

| E_LUMO | -2.0 to -3.0 eV | Electron-accepting capability. |

| Energy Gap (ΔE) | ~4.0 to 5.0 eV | Indicates high kinetic stability. |

| Note: Values are illustrative and depend on the specific computational method and solvent model used. |

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity and for understanding non-covalent interactions.[11]

-

Red/Yellow Regions (Negative Potential): These are electron-rich areas, primarily located around the electronegative oxygen and nitrogen atoms. These sites are susceptible to electrophilic attack and are key hydrogen bond acceptors.

-

Blue Regions (Positive Potential): These are electron-deficient areas, typically found around the acidic hydrogen of the carboxyl group and the hydrogens on the aromatic rings. These sites are prone to nucleophilic attack.

The MEP map for this compound clearly indicates that the carboxyl oxygen atoms and the pyrazine nitrogen atoms are the primary centers for intermolecular interactions, such as hydrogen bonding with receptor sites.

Predicted Spectroscopic Signatures

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural verification when compared against experimental results.

| Spectroscopy | Key Predicted Feature | Corresponding Functional Group |

| FTIR | ~1700-1750 cm⁻¹ | C=O stretching vibration of the carboxylic acid.[16][17] |

| ~3000-3100 cm⁻¹ | C-H stretching of the aromatic rings. | |

| ~1550-1600 cm⁻¹ | C=N and C=C stretching of the pyrazine ring. | |

| ¹H NMR | ~8.5-9.5 ppm | Signals for the pyrazine ring protons. |

| ~7.5-8.0 ppm | Signals for the phenyl ring protons. | |

| >10 ppm (broad) | Signal for the carboxylic acid proton.[15] | |

| ¹³C NMR | ~165-175 ppm | Signal for the carboxylic acid carbon.[15] |

| ~125-150 ppm | Signals for the aromatic carbons in both rings. | |

| UV-Vis (TD-DFT) | ~280-320 nm | π → π* electronic transitions within the conjugated system.[18] |

Methodologies for Theoretical Investigation

This section provides standardized, step-by-step protocols for conducting theoretical analyses on this compound and its derivatives.

Protocol: Quantum Chemical Calculations with DFT

This workflow is designed to determine the intrinsic electronic and structural properties of the molecule.

Caption: Standard workflow for molecular docking studies.

Causality Behind Choices:

-

Receptor Preparation: It is critical to prepare the protein structure from the Protein Data Bank (PDB) by removing non-essential molecules (like water) and adding hydrogen atoms, which are often missing from crystal structures, to ensure correct ionization states and hydrogen bonding patterns.

-

Grid Generation: The docking search space must be confined to the known or predicted active site of the enzyme to make the calculation computationally feasible and biologically relevant.

-

Analysis: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose is essential to confirm that the interactions are chemically sensible and to guide further optimization of the ligand. [10][19]

Applications in Drug Development and Beyond

The insights gained from these theoretical studies have direct, practical applications:

-

Rational Drug Design: Molecular docking results can reveal key interactions between this compound and its target. For instance, if the carboxylic acid forms a critical hydrogen bond with an arginine residue in the active site, this knowledge can be used to design new derivatives that maintain or enhance this interaction.

-

QSAR Modeling: The calculated quantum chemical descriptors (e.g., E_HOMO, E_LUMO, dipole moment) can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These statistical models correlate molecular features with biological activity, allowing for the rapid prediction of the potency of novel, unsynthesized derivatives. [11]* ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities early in the drug discovery pipeline.

-

Materials Science: The unique electronic and structural properties of this compound make it a candidate for use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs), materials with applications in catalysis and gas storage. [7]

Conclusion

Theoretical studies on this compound provide an indispensable framework for understanding its fundamental chemical nature and potential applications. Through the systematic application of DFT and molecular docking, researchers can elucidate its 3D structure, electronic properties, reactivity, and interactions with biological targets. This in-silico approach not only provides a deep mechanistic understanding but also establishes a predictive platform for the rational design of new molecules. By integrating these computational methodologies into the research and development workflow, scientists can significantly de-risk, accelerate, and refine the process of discovering next-generation pharmaceuticals and advanced materials built upon this versatile pyrazine scaffold.

References

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. ResearchGate. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. [Link]

-

A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC, NIH. [Link]

-

6-Phenylpyridine-2-carboxylic Acid. Pipzine Chemicals. [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. PubMed. [Link]

-

In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Bibliomed. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

-

Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC, NIH. [Link]

-

Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

-

A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ScienceDirect. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC, NIH. [Link]

-

Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. [Link]

-

Pyrazine-2-carboxylic acid|98-97-5. Hubei Yuecheng Biotechnology Co., Ltd. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

-

Pyrazine-2-carboxylic acid. PubChem. [Link]

-

6-phenylpyridine-2-carboxylic acid (C12H9NO2). PubChemLite. [Link]

-

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid. PubChem. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

-

6-Methylpyrazine-2-carboxylic acid. PubChem. [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. MDPI. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. [Link]

-

6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs. [Link]

- A kind of preparation method of pyrazine carboxylic acid.

-

Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 13. bendola.com [bendola.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of 6-Phenylpyrazine-2-carboxylic Acid

Executive Summary

6-Phenylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a phenyl-substituted pyrazine ring coupled with a carboxylic acid moiety, presents a versatile scaffold for the synthesis of novel bioactive molecules.[1][2] Understanding the inherent stability and chemical reactivity of this core is paramount for its effective utilization in the development of new therapeutics. This guide provides a comprehensive analysis of the stability profile of this compound under various stress conditions and explores its reactivity at its key functional sites. We will delve into the causality behind experimental designs for stability testing and synthetic transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking stability or reactivity studies. These properties govern its behavior in different solvent systems and influence the choice of analytical and synthetic methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | N/A |

| Molecular Weight | 200.19 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in polar organic solvents like DMSO and ethanol; generally soluble in water due to the carboxylic acid group. Low solubility in non-polar solvents. | [3] |

Note: Specific quantitative data for the 6-phenyl derivative is sparse; properties are inferred from the parent compound, pyrazine-2-carboxylic acid, and similar structures like 6-phenylpyridine-2-carboxylic acid.[3][4]

Stability Profile: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical process in pharmaceutical development. It involves subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[5][6] This approach provides a rapid understanding of the molecule's intrinsic stability and is essential for developing stability-indicating analytical methods.[5]

The Rationale of Forced Degradation Studies

The objective is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%).[7] This allows for the confident identification and separation of degradation products from the parent compound using techniques like HPLC. The insights gained are crucial for defining storage conditions, formulation development, and understanding potential liabilities of the molecule.[6]

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for Forced Degradation and Method Development.

Hydrolytic Stability (Acidic & Basic Conditions)

Hydrolysis is a common degradation pathway for molecules containing labile functional groups.[6]

-

Acidic Conditions: The pyrazine nitrogens can be protonated in acidic media, which can influence the stability of the ring system. Generally, pyrazines are stable in acid. The carboxylic acid group is stable to hydrolysis.

-

Basic Conditions: In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. While this may increase solubility, the core heterocyclic structure is generally stable. The primary concern would be reactions if other susceptible functional groups were present.

Oxidative Stability

Oxidation is a key degradation pathway. The electron-rich nature of the nitrogen atoms and the aromatic system can be susceptible to oxidizing agents like hydrogen peroxide (H₂O₂).[7] Potential oxidation products could include N-oxides or hydroxylated species on either the pyrazine or phenyl ring.

Thermal Stability

Aromatic carboxylic acids tend to be thermally stable.[8] Degradation at elevated temperatures often proceeds via decarboxylation, where the carboxylic acid group is lost as CO₂.[8][9] The stability of the molecule can be quantitatively assessed using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.[10]

Photostability

Pyrazine itself is known to undergo radiationless decay after photoexcitation, which contributes to its photostability.[11][12] However, the presence of the phenyl and carboxyl substituents can alter the electronic properties and potentially introduce new photochemical degradation pathways. Photostability testing, as mandated by ICH guideline Q1B, involves exposure to a combination of UV and visible light to simulate exposure during manufacturing and storage.[7]

Summary of Forced Degradation Conditions

The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve mild degradation, and conditions should be adjusted (e.g., temperature, time, reagent concentration) if no degradation or excessive degradation is observed.[5][7]

| Stress Condition | Reagent/Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Incubate solution at RT to 60°C for up to 7 days.[7] | Generally stable; potential for minor ring degradation under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Incubate solution at RT to 60°C for up to 7 days.[7] | Generally stable; formation of sodium salt. |

| Oxidation | 3% - 30% H₂O₂ | Incubate solution at RT for up to 24 hours. | N-oxides, hydroxylated derivatives. |

| Thermal | Dry Heat (Solid) or Solution | Heat at 70°C. | Decarboxylation to form 2-phenylpyrazine. |

| Photolytic | UV/Visible Light | Expose solid or solution to light source per ICH Q1B. | Isomers, photo-oxidation products. |

Reactivity Profile: A Synthetic Chemist's Perspective

The utility of this compound as a building block stems from the distinct reactivity of its three main components: the carboxylic acid, the pyrazine ring, and the phenyl ring.

Overview of Reactive Centers

The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular libraries.

Caption: Reactivity map showing key transformation sites.

Reactions at the Carboxylic Acid Moiety

This is the most readily functionalized part of the molecule.

The conversion of the carboxylic acid to an amide is one of the most important reactions in medicinal chemistry, as the amide bond is a key feature of many drugs. This transformation is typically achieved by activating the carboxylic acid, which converts the hydroxyl group into a better leaving group, followed by reaction with a primary or secondary amine.[13]

Caption: General workflow for amide bond formation.

Causality of Reagent Choice: The selection of a coupling reagent is critical. Standard reagents like EDC/HOBt are effective, but for challenging couplings with electron-poor amines, more potent activators like HATU or COMU are often employed. The choice is driven by the need to achieve a balance between reaction efficiency and minimizing side reactions like epimerization (if chiral centers are present).

| Reagent Class | Examples | Rationale for Use |

| Carbodiimides | EDC, DCC | Cost-effective, widely used for standard couplings. Often used with additives like HOBt or DMAP.[14] |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for sterically hindered substrates. |

| Uronium/Guanidinium Salts | HATU, HBTU, COMU | Very high reactivity, fast reaction times, low rates of racemization. Excellent for difficult couplings. |

| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Creates a highly reactive acid chloride intermediate. Requires careful handling due to reactivity and generation of HCl.[15] |

The carboxylic acid can be converted to an ester via standard methods such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.

As noted in the stability section, pyrazine-2-carboxylic acids can undergo decarboxylation, particularly at high temperatures or under specific catalytic conditions, to yield the corresponding phenylpyrazine.[8][16]

Reactions on the Pyrazine Ring

The pyrazine ring's electronic nature dictates its reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient due to the two nitrogen atoms, making it susceptible to attack by nucleophiles.[17][18] However, this reaction typically requires a leaving group (like a halogen) on the ring. For this compound itself, direct SNAr by displacing a hydrogen is uncommon and not synthetically useful.[18]

-

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic attack (e.g., nitration, halogenation).[17][18] Such reactions require harsh conditions and often result in low yields, if they proceed at all. The presence of strong electron-donating groups on the ring is typically required to facilitate electrophilic substitution.[17]

Reactions on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution. However, the pyrazine ring acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. Substitution, if it occurs, would be directed to the meta position relative to the pyrazine ring. The reaction would likely require more forcing conditions than the substitution of benzene itself.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general, reliable method for the synthesis of an amide derivative from this compound using HATU, a common and highly effective coupling reagent.

Protocol: Synthesis of N-benzyl-6-phenylpyrazine-2-carboxamide

-

Reagent Preparation:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes at room temperature. This pre-activation step allows for the formation of the activated ester intermediate, ensuring efficient coupling.

-

-

Amine Addition:

-

Add benzylamine (1.05 eq) dropwise to the activated mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. These washes remove residual base (DIPEA), unreacted amine, and any remaining DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

-

Conclusion

This compound is a robust and synthetically versatile scaffold. Its stability profile is characterized by general resistance to hydrolytic degradation, with potential liabilities towards oxidative and high-temperature conditions, the latter of which may induce decarboxylation. The molecule's reactivity is dominated by the chemistry of the carboxylic acid group, which can be readily converted into a wide array of amides and esters, providing a powerful entry point for analog synthesis in drug discovery programs. While the pyrazine ring itself is relatively inert to direct substitution, its electron-withdrawing nature deactivates the attached phenyl ring. A thorough understanding of this stability and reactivity profile enables chemists to design efficient synthetic routes and develop stable, effective drug candidates.

References

-

Synthesis and reactions of Pyrazine. Slideshare. Available from: [Link]

-

Pyrazine Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. National Library of Medicine. Available from: [Link]

-

6.2.2. Pyrazines. Science of Synthesis. Available from: [Link]

-

6-Phenylpyridine-2-carboxylic Acid. Pipzine Chemicals. Available from: [Link]

-

Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available from: [Link]

-

Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. National Library of Medicine. Available from: [Link]

-

CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. UM Students' Repository. Available from: [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.

-

Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. National Library of Medicine. Available from: [Link]

-

Quantum dynamics of the photostability of pyrazine. RSC Publishing. Available from: [Link]

-

Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1. Oxford Academic. Available from: [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. Creighton University. Available from: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Atlantis Press. Available from: [Link]

-

Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. Conference Series. Available from: [Link]

-

Pyrazines: occurrence, formation and biodegradation. National Library of Medicine. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. Available from: [Link]

-

Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. OUCI. Available from: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. Available from: [Link]

-

(PDF) Quantum dynamics of the photostability of pyrazine. ResearchGate. Available from: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. ACS Publications. Available from: [Link]

-

A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. National Library of Medicine. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available from: [Link]

-

(PDF) Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available from: [Link]

-